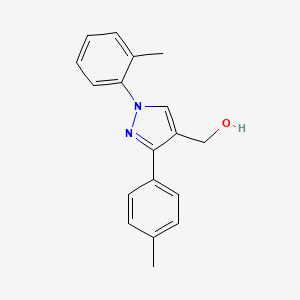
(1-O-Tolyl-3-P-tolyl-1H-pyrazol-4-YL)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-O-Tolyl-3-P-tolyl-1H-pyrazol-4-YL)methanol is an organic compound with the molecular formula C18H18N2O and a molecular weight of 278.3 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with tolyl groups at the 1 and 3 positions and a methanol group at the 4 position. It is primarily used in research and development settings.
Preparation Methods
The synthesis of (1-O-Tolyl-3-P-tolyl-1H-pyrazol-4-YL)methanol typically involves the reaction of appropriate substituted hydrazines with β-diketones under controlled conditions. The reaction is often carried out in the presence of a base such as sodium ethoxide or potassium carbonate, followed by the addition of a methanol group through a nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
(1-O-Tolyl-3-P-tolyl-1H-pyrazol-4-YL)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
(1-O-Tolyl-3-P-tolyl-1H-pyrazol-4-YL)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of (1-O-Tolyl-3-P-tolyl-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For instance, it has been shown to inhibit certain enzymes involved in the metabolic pathways of protozoan parasites, thereby exerting its antiparasitic effects . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
(1-O-Tolyl-3-P-tolyl-1H-pyrazol-4-YL)methanol can be compared with other similar compounds, such as:
1-Phenyl-3-p-tolyl-1H-pyrazol-4-ol: This compound has a similar pyrazole core but differs in the substitution pattern, which can lead to different chemical and biological properties.
4-((1-(4-Fluorophenyl)-3-(p-tolyl)-1H-pyrazol-4-yl)oxy)methyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole: This compound has additional functional groups that may enhance its biological activity or alter its chemical reactivity.
Properties
CAS No. |
618441-81-9 |
|---|---|
Molecular Formula |
C18H18N2O |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
[1-(2-methylphenyl)-3-(4-methylphenyl)pyrazol-4-yl]methanol |
InChI |
InChI=1S/C18H18N2O/c1-13-7-9-15(10-8-13)18-16(12-21)11-20(19-18)17-6-4-3-5-14(17)2/h3-11,21H,12H2,1-2H3 |
InChI Key |
JCSZMDJISJAIFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2CO)C3=CC=CC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















